Lipophilicity (XLogP3-AA) Comparison: 2-Methylcyclohexyl vs. Unsubstituted Cyclohexyl Amino-Propanol
2-[(2-Methylcyclohexyl)amino]propan-1-ol has a computed XLogP3-AA of 1.8, reflecting the lipophilic contribution of the 2-methylcyclohexyl substituent [1]. In comparison, the unsubstituted cyclohexyl analog, 2-(cyclohexylamino)propan-1-ol (CAS 27840-90-0), has a computed XLogP of approximately 1.3–1.4 when calculated using the same methodology (PubChem/ChemSpider data), indicating that the methyl group increases logP by approximately 0.4–0.5 units . This difference can impact passive membrane permeability and non-specific protein binding in biological assays.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8 (PubChem computed, 2019.06.18) |
| Comparator Or Baseline | 2-(Cyclohexylamino)propan-1-ol (CAS 27840-90-0): estimated XLogP ≈ 1.3–1.4 |
| Quantified Difference | Δ logP ≈ +0.4 to +0.5 (enhanced lipophilicity from 2-methyl substitution) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2019.06.18); comparator value estimated from ChemSpider/PubChem computed data |
Why This Matters
The quantifiable lipophilicity difference directly impacts the compound's suitability for assays requiring specific membrane permeability or logP ranges, making the 2-methylcyclohexyl variant preferable when higher lipophilicity is needed without increasing molecular weight beyond drug-like limits.
- [1] PubChem Compound Summary CID 43499728: 2-[(2-Methylcyclohexyl)amino]propan-1-ol. https://pubchem.ncbi.nlm.nih.gov/compound/43499728#section=Computed-Properties (accessed 2026-05-10). View Source
